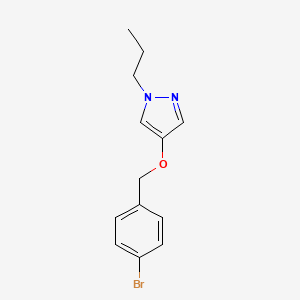

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Description

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is a pyrazole derivative featuring a 4-bromobenzyloxy group at position 4 and a propyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-[(4-bromophenyl)methoxy]-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-2-7-16-9-13(8-15-16)17-10-11-3-5-12(14)6-4-11/h3-6,8-9H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVXLVYVAWSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Method

-

- 1-Propyl-1H-pyrazole

- 4-Bromobenzyl chloride or bromide

- Base (e.g., sodium hydroxide or potassium carbonate)

- Solvent (e.g., dimethylformamide or tetrahydrofuran)

-

- Mix the pyrazole derivative with the bromobenzyloxy reagent in the presence of a base.

- Stir the mixture at an appropriate temperature (e.g., room temperature or elevated temperatures) for several hours.

- Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

- Purify the product using methods such as column chromatography.

Coupling Reactions

-

- 1-Propyl-1H-pyrazole

- 4-Bromobenzyl alcohol

- Coupling reagent (e.g., Mitsunobu reagents)

- Solvent (e.g., tetrahydrofuran)

-

- Combine the pyrazole derivative with the bromobenzyloxy alcohol in the presence of a coupling reagent.

- Stir the mixture under conditions suitable for the coupling reaction (e.g., room temperature).

- Monitor the reaction and purify the product as described above.

Chemical Properties and Data

| Property | Value |

|---|---|

| CAS Number | 1712049-58-5 (Note: There is a discrepancy in CAS numbers; the correct one should be verified) |

| Molecular Formula | C13H15BrN2O |

| Molecular Weight | 295.17 g/mol |

| IUPAC Name | 4-[(4-bromophenyl)methoxy]-1-propylpyrazole |

| Standard InChI | InChI=1S/C13H15BrN2O/c1-2-7-16-9-13(8-15-16)17-10-11-3-5-12(14)6-4-11/h3-6,8-9H,2,7,10H2,1H3 |

| Standard InChIKey | IQWVXLVYVAWSCY-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br |

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyloxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Oxidation Reactions: Products include ketones, carboxylic acids, and aldehydes.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Pyrazole derivatives, including 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, have been reported to possess anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties. For instance:

- Anti-inflammatory Activity: A study demonstrated that certain pyrazole derivatives showed significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Anti-cancer Potential: Research indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies:

- Example 1: A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activities. Compounds with bromine substitutions exhibited enhanced activity compared to controls .

- Example 2: The synthesis of novel pyrazole derivatives led to compounds with promising results against various cancer cell lines, highlighting the potential of this compound as a lead compound in oncology .

Agricultural Applications

Pesticide Development:

Pyrazole compounds are increasingly being explored for their potential as agrochemicals. Their ability to modulate plant growth and act as pesticides has been documented:

- Fungicidal Activity: Certain pyrazole derivatives have shown effectiveness against fungal pathogens affecting crops. The incorporation of the bromobenzyloxy group enhances the lipophilicity of the compound, improving its penetration into plant tissues .

Data Table: Pesticidal Efficacy of Pyrazole Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicide | Fusarium oxysporum | 85 |

| 1-(2-Chloroethyl)-4-bromo-1H-pyrazole | Insecticide | Aedes aegypti | 78 |

Material Science

Polymer Chemistry:

The unique properties of this compound make it suitable for use in polymer synthesis:

- Thermal Stability: Research indicates that incorporating pyrazole units into polymer backbones can enhance thermal stability and mechanical strength. This is particularly useful in developing advanced materials for industrial applications .

Case Study:

A recent study focused on synthesizing thermally stable polymers using pyrazole derivatives. The resultant materials exhibited superior performance in high-temperature applications, demonstrating the versatility of this compound beyond traditional applications .

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Bromobenzyloxy Substituents

(a) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (CAS: Not provided)

- Structure : Bromine at position 4, methoxy at position 3, and phenyl at position 1.

- Synthesis : Prepared via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I .

- Characterization : Detailed ¹H NMR, ¹³C NMR, and IR data confirm regioselective substitution .

- Comparison : Unlike the target compound, this analog has a phenyl group at position 1 and lacks the benzyloxy chain. The methoxy group may enhance solubility but reduce steric bulk compared to the bromobenzyloxy group in the target molecule.

(b) 4-Bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole (CymitQuimica)

Pyrazole Derivatives with Varied N-Substituents

(a) 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS: 1151802-23-1)

- Structure : Cyclopropyl group at position 1.

- Molecular Weight : 187.04 g/mol .

- This could influence pharmacokinetic properties .

(b) 1-(5-Chloro-2-fluoro-benzyl)-4-boronate-1H-pyrazole

- Structure : Chloro-fluoro-benzyl group at position 1 and a boronate ester at position 3.

- Applications : Boronate-containing pyrazoles are used in Suzuki-Miyaura cross-coupling reactions for drug discovery .

- Comparison : The boronate group enables functionalization, whereas the bromobenzyloxy group in the target compound may enhance halogen bonding in receptor interactions .

Non-Pyrazole Compounds with 4-Bromobenzyloxy Groups

(a) tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

- Structure : Bromobenzyloxy group attached to a piperidine ring.

- Physical Properties : Melting point 50.5–52.5°C; molecular weight 370.28 g/mol .

- Comparison : The piperidine scaffold offers basicity and conformational flexibility, contrasting with the planar pyrazole ring. This compound is used as a synthetic intermediate, whereas pyrazole derivatives are more commonly explored for bioactivity .

(b) TF2 [(4-phthalimido)carboxamido-3-(4-bromobenzyloxy)benzene]

- Structure : Bromobenzyloxy group on a benzene ring linked to a phthalimide.

- Biological Activity : Inhibits Trichomonas foetus HGPRT (Ki = 0.49 μM) .

- Comparison : The bromobenzyloxy group in TF2 contributes to enzyme inhibition, suggesting that its presence in the target pyrazole derivative could similarly enhance binding to biological targets .

Physicochemical and Electronic Properties

Acidity and Electronic Effects

- CH Acidity : DFT studies on 1-propyl-1H-pyrazole (pKa ~35.9 in THF) indicate that substituents like bromobenzyloxy may increase acidity by stabilizing the deprotonated form through resonance or inductive effects .

- Comparison with Phenyl Analogs : 1-Phenylpyrazoles exhibit lower acidity due to electron-withdrawing effects of the aryl group, whereas the propyl group in the target compound may offer moderate electron donation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromobenzyl group and a propyl chain, may exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyrazole ring, which is known for its diverse biological activities.

- A bromobenzyloxy substituent that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been extensively documented. For instance, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . In vivo studies using carrageenan-induced edema models have shown that pyrazole derivatives can significantly reduce inflammation, making them candidates for treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of the bromine atom may enhance binding affinity to enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : The compound may act on receptors associated with pain and inflammation, providing analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of pyrazoles were synthesized and tested for their ability to inhibit TNF-α production. Compounds showed up to 85% inhibition compared to standard drugs at similar concentrations .

- Antimicrobial Screening : Pyrazole derivatives were evaluated against E. coli and Candida albicans, with some compounds demonstrating significant antibacterial activity at low micromolar concentrations .

- Anticancer Activity : Recent studies indicated that certain pyrazoles could induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt pathway .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol | Fluorobenzyl group | Antimicrobial, anti-inflammatory |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole | Piperazine ring | Anti-inflammatory |

| 5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Pyrrole substitution | MAO-B inhibition |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Bromobenzyloxy introduction : React 1-propyl-1H-pyrazole with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Alternative pathways : Use Suzuki-Miyaura coupling for aryl-bromine functionalization if intermediates require regioselective modifications .

- Key considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and byproduct formation .

Q. Table 1: Comparative Synthesis Conditions

| Method | Yield (%) | Reaction Time (h) | Key Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 65-75 | 12-18 | K₂CO₃, DMF | |

| Suzuki Coupling | 80-85 | 6-8 | Pd(PPh₃)₄, Na₂CO₃ |

Q. How to characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify the propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups), pyrazole protons (δ 6.5–8.0 ppm), and bromobenzyloxy aromatic protons (δ 7.2–7.6 ppm) .

- ¹³C NMR : Confirm the quaternary carbon adjacent to bromine (δ 120–125 ppm) .

- Mass Spectrometry : Expect a molecular ion peak at m/z ~323 (C₁₃H₁₄BrN₂O⁺) with fragmentation patterns indicating loss of Br (~244 m/z) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

- Methodological Answer :

- Deprotonation energy : Calculate the acidity of the pyrazole N-H using homodesmic reactions in THF. Compare with reference compounds (e.g., 1-propyl-1H-pyrazole, pKa ~35.9) to assess substituent effects .

- Electrophilic substitution : Simulate Fukui indices to identify reactive sites (e.g., C-3/C-5 positions of pyrazole) for further functionalization .

- Software : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for geometry optimization and energy calculations .

Q. How to resolve contradictions in crystallographic data for pyrazole derivatives?

- Methodological Answer :

- Data validation : Cross-check unit cell parameters (e.g., space group P2₁/c) and torsion angles (e.g., C-O-C bond angles ~115°) against SHELXL-refined structures .

- Twinned crystals : Apply the Hooft parameter in PLATON to detect twinning and refine using the TWIN/BASF commands in SHELXL .

- Example : For 4-(4-Bromophenyl)-pyrazole derivatives, discrepancies in bond lengths (>0.02 Å) may arise from thermal motion; apply anisotropic displacement parameters .

Q. What strategies optimize biological activity screening for brominated pyrazole analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate lipophilicity (logP) and target binding .

- In vitro assays : Use fluorescence polarization for cannabinoid receptor binding studies, inspired by anandamide-like scaffolds .

- Docking studies : Align the bromobenzyloxy group into hydrophobic pockets of target proteins (e.g., COX-2) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar pyrazole derivatives?

- Critical Analysis :

- Catalyst efficiency : Pd-based catalysts in Suzuki reactions may degrade under prolonged heating (>8 hours), reducing yields .

- Steric hindrance : Bulky substituents (e.g., propyl chain) slow nucleophilic substitution; microwave-assisted synthesis can improve kinetics .

- Purity issues : Bromobenzyl bromide often contains stabilizers (e.g., phenol), requiring purification via silica gel chromatography pre-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.